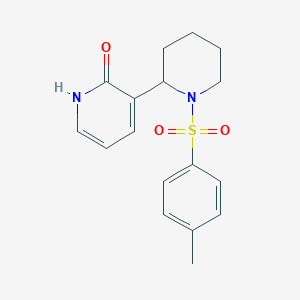

3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one

Description

Preeminence of Pyridin-2(1H)-one Scaffolds in Medicinal and Organic Chemistry Research

The pyridin-2(1H)-one nucleus is a six-membered heterocyclic motif that has been firmly established as a cornerstone in drug discovery and synthetic chemistry. nih.govfrontiersin.org Its prevalence is attributed to a combination of versatile chemical properties and a wide spectrum of biological activities. researchgate.net Pyridinone derivatives have demonstrated therapeutic potential across various domains, including as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. frontiersin.orgijnrd.org For instance, certain pyridinone-based molecules have shown high potency against HIV-1 and have been investigated as inhibitors of the Hepatitis B virus (HBV). nih.govfrontiersin.org

Pyridin-2(1H)-one scaffolds are widely recognized as "privileged structures" in medicinal chemistry. frontiersin.org This designation refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug development. nih.gov The pyridinone core can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. frontiersin.org

Furthermore, this scaffold is frequently employed as a bioisostere for various functional groups, including amides, phenols, pyrimidines, and pyridines. nih.govfrontiersin.org Bioisosteric replacement is a key strategy in drug design to modulate a molecule's physicochemical properties—such as polarity, lipophilicity, and metabolic stability—while retaining or enhancing its biological activity. researchgate.net The ability of the pyridin-2(1H)-one ring to mimic other common chemical motifs makes it an invaluable tool for optimizing lead compounds. frontiersin.org

Table 1: Selected Biological Activities of Pyridin-2(1H)-one Derivatives

| Biological Activity | Target/Application Example | Reference(s) |

|---|---|---|

| Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | nih.govfrontiersin.org |

| Antiviral (HBV) | Inhibition of HBV-DNA replication | nih.govfrontiersin.org |

| Anticancer | Antiproliferative agents | researchgate.net |

| Anti-inflammatory | General anti-inflammatory effects | frontiersin.org |

| Antimicrobial | Activity against various bacterial and fungal strains | frontiersin.orgresearchgate.net |

A key factor contributing to the prominence of the pyridin-2(1H)-one scaffold is its synthetic tractability. frontiersin.org A variety of well-established and efficient synthetic protocols, such as condensation reactions and one-pot multicomponent reactions, allow for the straightforward construction of the core ring system. frontiersin.orgnih.govresearchgate.net This accessibility enables chemists to readily generate libraries of diverse derivatives by modifying substitution patterns around the pyridinone ring. nih.gov The scaffold's amenability to functionalization is crucial for structure-activity relationship (SAR) studies, which aim to systematically explore how chemical modifications impact a compound's biological efficacy. nih.gov

Importance of Piperidine (B6355638) and Tosylpiperidine Moieties in Chemical Synthesis and Biological Systems

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids. encyclopedia.pubnih.gov Its presence is critical to the function of a vast number of therapeutic agents across more than twenty drug classes, including analgesics, antipsychotics, and anticancer drugs. encyclopedia.pubnih.govhashnode.dev

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Reference(s) |

|---|---|---|

| Donepezil | Alzheimer's Disease Therapy | ijnrd.org |

| Meperidine | Analgesic (Opioid) | ijnrd.org |

| Haloperidol | Antipsychotic | encyclopedia.pub |

| Crizotinib | Anticancer (ALK inhibitor) | encyclopedia.pub |

The biological activity of piperidine-containing molecules is often intrinsically linked to the ring's conformational preferences. Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation. wikipedia.org However, the substitution on the nitrogen atom significantly influences the ring's geometry and the orientation of other substituents. nih.gov

When the piperidine nitrogen is acylated or bonded to an aromatic group, as in the case of a tosyl group (N-tosylpiperidine), the nitrogen's lone pair of electrons can conjugate with the adjacent π-system. nih.gov This interaction increases the sp² character of the nitrogen and imparts a partial double-bond character to the C–N bond. The resulting planarity creates a phenomenon known as pseudoallylic strain, which sterically forces a substituent at the 2-position of the piperidine ring to adopt an axial orientation. nih.gov This conformational locking has profound implications for how the molecule presents itself to a biological target, influencing binding affinity and specificity.

The tosyl (p-toluenesulfonyl) group is a classic example of a sulfonamide, a functional group that has had a revolutionary impact on medicine. ajchem-b.comajchem-b.com Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, and they remain vital components in medicinal chemistry. ajchem-b.comresearchgate.net The sulfonamide moiety is a key pharmacophore in drugs with a wide array of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic properties. ajchem-b.comresearchgate.net

In chemical biology and organic synthesis, the tosyl group also serves as a robust protecting group for amines. ontosight.ai Its electron-withdrawing nature can modulate the reactivity of the nitrogen atom, and it can be introduced and removed under well-defined conditions. ontosight.ai The incorporation of a tosyl group into a molecule can also alter its pharmacokinetic properties. ontosight.ai

Contextualization of the 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one Architecture

The architecture of this compound is a deliberate fusion of the distinct chemical and stereochemical features of its components. The molecule links the C3 position of the privileged pyridin-2(1H)-one scaffold to the C2 position of a conformationally constrained N-tosylpiperidine ring.

The presence of the N-tosyl group is expected to induce a pseudoallylic strain that preferentially places the pyridin-2(1H)-one substituent in an axial position relative to the piperidine ring. nih.gov This creates a well-defined, three-dimensional structure that projects the pharmacophoric elements of the pyridinone and sulfonamide groups into a specific spatial arrangement.

This defined geometry is highly advantageous for targeted drug design, as it reduces the conformational flexibility of the molecule, potentially leading to higher binding affinity and selectivity for a specific biological target. By combining a privileged scaffold known for broad bioactivity (pyridin-2(1H)-one) with a conformationally rigid and biologically relevant moiety (N-tosylpiperidine), the this compound structure emerges as a compelling candidate for investigation in drug discovery programs targeting a range of therapeutic areas.

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O3S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C17H20N2O3S/c1-13-7-9-14(10-8-13)23(21,22)19-12-3-2-6-16(19)15-5-4-11-18-17(15)20/h4-5,7-11,16H,2-3,6,12H2,1H3,(H,18,20) |

InChI Key |

FSINIDNYKJFPRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CNC3=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Tosylpiperidin 2 Yl Pyridin 2 1h One and Analogous Derivatives

Strategies for the Construction of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one scaffold is a prevalent structural motif in medicinal chemistry and natural products. Its synthesis has been the subject of extensive research, leading to the development of several robust methodologies. These approaches range from classical condensation reactions to modern cycloaddition and stereoselective methods, offering chemists a versatile toolkit for accessing a wide array of substituted pyridinones.

Condensation reactions are a cornerstone for the synthesis of the pyridin-2(1H)-one ring, typically involving the formation of the heterocyclic system from acyclic precursors in a single step. acs.org These methods are valued for their efficiency and the ability to introduce a variety of substituents.

One common strategy involves the reaction of enaminones with active methylene (B1212753) compounds. For instance, a facile and efficient synthesis of substituted pyridin-2(1H)-ones has been developed through the reaction of readily available enaminones with malononitrile (B47326) in ethanol (B145695) at room temperature, achieving high yields. researchgate.net Similarly, the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide can be used to synthesize 3-cyano-substituted pyridin-2(1H)-ones. researchgate.net

Another approach utilizes the Thorpe-Ziegler cyclization. N-chloroacetyl derivatives can be reacted with morpholine (B109124) and subsequently treated with sodium tert-butoxide to induce an intramolecular cyclization, yielding condensed pyridin-2(1H)-one derivatives. researchgate.net This method highlights the utility of intramolecular ring closure for constructing fused heterocyclic systems containing the pyridinone core. researchgate.net

| Reaction Type | Key Reactants | Conditions | Product Type |

| Enaminone Annulation | Enaminone, Malononitrile | Ethanol, Room Temperature | 3-Cyano-4,6-disubstituted-pyridin-2(1H)-one |

| Michael Addition/Cyclization | Chalcone, 2-Cyanoacetamide | Base (e.g., KOtBu), DMSO | 3-Cyano-4,6-disubstituted-pyridin-2(1H)-one researchgate.net |

| Thorpe-Ziegler Cyclization | N-morpholin-1-yl acetyl derivatives | Sodium tert-butoxide | Condensed Pyridin-2(1H)-ones researchgate.net |

The Diels-Alder reaction and its hetero-variant (hDA) offer powerful and convergent strategies for constructing the six-membered pyridone ring with control over substitution patterns. acsgcipr.org These [4+2] cycloaddition reactions involve the coupling of a diene (or azadiene) with a dienophile. rsc.org

Inverse electron-demand Diels-Alder reactions are particularly successful for synthesizing pyridine (B92270) rings. acsgcipr.org In this approach, an electron-poor diene system, such as a 1,2,4-triazine, reacts with a dienophile. The initial cycloadduct often extrudes a small neutral molecule like N₂ to form a dihydropyridine, which then aromatizes to the pyridine or can be a precursor to a pyridone. acsgcipr.org The reaction of 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes with electron-poor dienophiles can yield dihydro-6-(pyridin-2-yl)pyridin-2-ones, which can be oxidized to the corresponding pyridin-2-one. researchgate.net

Intramolecular Diels-Alder reactions are also employed, as they can be more facile and require milder conditions than their intermolecular counterparts. acsgcipr.orgresearchgate.net This strategy is effective for constructing hydroisoquinoline ring systems from suitable azatriene precursors. researchgate.net

| Diels-Alder Type | Diene Component | Dienophile Component | Key Feature |

| Inverse Electron-Demand | 1,2,4-Triazines, Pyrimidines | Alkenes, Alkynes | Electron-poor diene reacts with electron-rich dienophile. acsgcipr.org |

| Hetero-Diels-Alder (hDA) | 1-Azadienes | Alkenes, Alkynes | Forms the nitrogen-containing ring directly. rsc.orgrsc.org |

| Intramolecular | Azatrienes | Alkene/Alkyne within the same molecule | Facile cyclization under milder conditions. acsgcipr.orgresearchgate.net |

Nucleophilic cyclization represents a fundamental strategy for forming the pyridin-2(1H)-one ring from appropriately functionalized acyclic precursors. These reactions rely on an intramolecular attack of a nucleophile onto an electrophilic center to close the ring.

A notable example is the synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. acs.org In this method, a nucleophilic vinylic substitution reaction can generate an adduct which, upon reaction with an amine, yields an enamine. This intermediate can then be cyclized in the presence of a base to form the pyridin-2(1H)-one ring. acs.orgscilit.com

Intramolecular cyclization of amides of β-enamino ketones is another effective route. It has been demonstrated that N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides undergo cyclization in basic media to yield 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net Similarly, the Thorpe-Ziegler reaction, an intramolecular cyclization, can be used to produce amino-substituted condensed pyridin-2(1H)-one derivatives. researchgate.net

| Precursor Type | Key Functional Groups | Reagents/Conditions | Resulting Pyridinone |

| Enamine Adducts | Enamine, Ester/Nitrile | Base | Substituted Pyridin-2(1H)-ones acs.org |

| N-(3-oxoalkenyl)acetamides | Amide, Ketone | Base | 3-Substituted Pyridin-2(1H)-ones researchgate.net |

| N-Alkyne Substituted Esters | Ester, Alkyne, Pyrrole | Hydrazine Monohydrate | Fused Pyrrolopyrazinone Skeletons beilstein-journals.org |

| N-chloroacetyl derivatives | N-acetyl chloride | Base (e.g., NaOtBu) | Condensed Pyridin-2(1H)-ones researchgate.net |

Achieving stereocontrol in the synthesis of pyridone derivatives is crucial when the target molecule contains chiral centers. Stereoselective methods often involve the use of chiral auxiliaries, catalysts, or substrates to direct the formation of a specific stereoisomer.

A prominent strategy for the stereoselective synthesis of pyridinones involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to chiral pyridinium (B92312) salts. figshare.comnih.govcapes.gov.br The activation of a pyridine ring by N-acylation makes it susceptible to nucleophilic attack, and the use of a chiral acyl group or other chiral auxiliary can induce diastereoselectivity in the addition. acs.orgacs.org This approach provides an effective method for synthesizing chiral dihydropyridines and dihydropyridones. acs.org The resulting products can then be further manipulated to yield the desired pyridone derivatives. This methodology has been successfully applied to the synthesis of natural products like (-)-barrenazine A and B. figshare.comnih.gov

| Method | Chiral Source | Nucleophile | Key Intermediate |

| Nucleophilic Addition to Chiral Pyridinium Salt | Chiral auxiliary on Nitrogen | Grignard Reagents | Chiral Dihydropyridone figshare.comnih.gov |

| Diastereoselective Addition | Enantioenriched substrates | Organometallic Reagents | Diastereomerically enriched dihydropyridines acs.org |

Synthesis of the 1-Tosylpiperidine Moiety

The 1-tosylpiperidine fragment serves as a key structural component, often introduced to protect the piperidine (B6355638) nitrogen or to act as a directing group in subsequent reactions. The synthesis of this moiety is typically straightforward, relying on well-established sulfonylation chemistry.

The most common method for synthesizing the 1-tosylpiperidine moiety is the direct tosylation of a piperidine nitrogen atom. This reaction involves treating the piperidine intermediate with tosyl chloride (TsCl) in the presence of a base. ontosight.ai

The base plays a crucial role in scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases used for this purpose include pyridine and triethylamine (B128534) (TEA). nih.govresearchgate.net The reaction is generally efficient and proceeds under mild conditions. For example, the synthesis of 1-Tosylpiperidine-2-carboxylic acid is typically achieved by reacting pipecolic acid with tosyl chloride in the presence of a base. ontosight.ai

It is important to note that under certain conditions, particularly with benzyl (B1604629) and pyridine methanols, treatment with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate. nih.govresearchgate.net This occurs when the initially formed tosylate is susceptible to nucleophilic attack by the chloride ion present in the reaction mixture (from the HCl byproduct). researchgate.net However, for the direct tosylation of a secondary amine like piperidine, the formation of the stable N-S bond is the overwhelmingly favored pathway.

| Piperidine Substrate | Reagents | Base | Product |

| Pipecolic acid | Tosyl chloride | Base | 1-Tosylpiperidine-2-carboxylic acid ontosight.ai |

| Piperidine | Tosyl chloride | Base | 1-Tosylpiperidine smolecule.com |

| Substituted Piperidines | Tosyl chloride | Pyridine or Triethylamine | N-Tosylpiperidine derivatives nih.gov |

< An article that provides a comprehensive overview of the synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one, with a specific focus on advanced synthetic methodologies. < < Herein, we explore the intricate synthetic pathways developed for the novel chemical entity this compound and its analogous derivatives. This article delves into the advanced methodologies employed in the construction of this molecule, focusing on the formation of the constituent tosylpiperidine and pyridin-2(1H)-one rings, their subsequent coupling, and further derivatization. < 2.2.2. Hydrogenation-Based Routes to Tosylpiperidines < The synthesis of the tosylpiperidine moiety often relies on the hydrogenation of a pre-existing pyridine or pyridinium ring system. This approach is a cornerstone in the construction of piperidine derivatives due to the ready availability of pyridine precursors. researchgate.net Catalytic hydrogenation of substituted pyridines is a common strategy, although it often requires harsh conditions such as high pressure and temperature, which can limit its application with sensitive functional groups. nih.gov < Recent advancements have focused on developing milder and more selective hydrogenation catalysts. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of functionalized pyridines under milder conditions. researchgate.net The choice of catalyst and reaction conditions is critical to achieve high yields and, in the case of chiral derivatives, high stereoselectivity. nih.gov A notable example is the use of a palladium-catalyzed hydrogenation which has been successfully employed for the synthesis of various piperidine derivatives. nih.gov <

| Catalyst | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Rhodium Oxide | Functionalized Pyridines | Mild (e.g., room temperature) | Efficient removal of N-pyridin-2-yl directing group | researchgate.net |

| Palladium | Pyridine derivatives | Varies | Effective hydrogenation | nih.gov |

| Raney-Ni | Quaternary pyridinium salt | Varies | Partial reduction to tetrahydropyridine | nih.gov |

< 2.2.3. Approaches to Chiral Tosylpiperidone Derivatives < The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. Asymmetric synthesis of 2,3-disubstituted piperidines can be achieved through methods like copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters. nih.gov This method allows for the enantioselective formation of the piperidine ring with good control over the stereochemistry at the C2 and C3 positions. < Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, chiral phosphoric acid has been used to catalyze the domino cyclization reaction of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins containing a quaternary stereocenter, a strategy that could be adapted for the synthesis of chiral piperidones. rsc.org The synthesis of chiral N-tosylaminoalcohols from 1-aryl-2-aminopropane-1,3-diols provides another pathway to chiral building blocks that can be further elaborated into chiral tosylpiperidines. researchgate.net <

| Method | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Cu-catalyzed cyclizative aminoboration | [CuOTf]₂·PhH, (S,S)-Ph-BPE, B₂pin₂ | Chiral 2,3-disubstituted piperidines | High enantioselectivity | nih.gov |

| Chiral Phosphoric Acid Catalysis | Chiral phosphoric acid | Chiral thiohydantoins | Domino cyclization, construction of two C-N bonds | rsc.org |

| Cyclization and Reduction | 1-Aryl-2-aminopropane-1,3-diols | Chiral N-tosylaminoalcohols | Synthesis of vicinal and 1,3-aminoalcohols | researchgate.net |

< 2.2.4. Functionalization of Piperidine Rings with Tosyl Groups < The introduction of a tosyl group onto a pre-formed piperidine ring is a key step in the synthesis of the target molecule. This is typically achieved by reacting piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group serves as a robust protecting group for the nitrogen atom and can influence the reactivity and conformation of the piperidine ring. < Direct C-H functionalization of the piperidine ring offers a more atom-economical approach to introduce substituents. nih.gov While the C2 position is electronically favored for functionalization due to stabilization by the nitrogen atom, steric hindrance can be a challenge. nih.gov Strategies to overcome this include the use of specific dirhodium catalysts that can favor functionalization at the C2, C3, or C4 positions depending on the catalyst and the N-protecting group. nih.gov For instance, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ can be used for C2 functionalization. nih.gov < Vanadium-catalyzed allylic amination of alkenes with chloramine-T as the nitrogen source represents another modern method for introducing a tosylated amino group, which can then be elaborated into a tosylpiperidine ring. acs.org <

| Method | Reagents/Catalyst | Position of Functionalization | Notes | Reference |

|---|---|---|---|---|

| C-H Functionalization | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | C2, C3, or C4 | Catalyst and N-protecting group dependent | nih.gov |

| Allylic Amination | V₂O₃Dipic₂(HMPA)₂, Chloramine-T | Allylic position of an alkene | Forms N-tosyl allylic amines | acs.org |

< 2.3. Intermolecular Coupling Reactions for Conjugating Pyridin-2(1H)-one and Tosylpiperidine Units < The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the C3 position of the pyridinone ring and the C2 position of the tosylpiperidine ring. < 2.3.1. Carbon-Carbon Bond Formation at the Pyridinone C-3 Position < Forming a carbon-carbon bond at the C-3 position of a pyridin-2(1H)-one ring can be achieved through various methods. One approach involves the use of organometallic reagents that can add to an activated pyridinone precursor. Biocatalytic methods, such as the use of oxynitrilase for hydrocyanation, have been established for C-C bond formation, although their application to pyridinone systems may require specific enzyme engineering. libretexts.org < More recently, metal-free cascade reactions have been developed for the synthesis of substituted 2-pyridones. For instance, a straightforward methodology for the synthesis of 3-cyano-2-pyridones has been reported, involving the formation of both C-C and C-N bonds in a single process. mdpi.comnih.gov While this specific example leads to a cyano group at the C3 position, the underlying principles of activating the pyridinone ring for nucleophilic attack could be adapted for coupling with a tosylpiperidine unit. < 2.3.2. Cross-Coupling Strategies for N-Substituted Pyridine Systems < Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. rsc.org Palladium-catalyzed direct arylation of pyridine N-oxides has emerged as a highly effective method for functionalization at the 2-position. acs.orgresearchgate.net This strategy avoids the need to pre-metallate the pyridine ring, which can be problematic. acs.org The resulting 2-substituted pyridine N-oxide can then be reduced to the corresponding pyridine. < For the synthesis of the target molecule, a similar strategy could be envisioned where a 2-halopyridin-2(1H)-one derivative undergoes a cross-coupling reaction with an organometallic derivative of tosylpiperidine. Alternatively, a C-H activation/cross-coupling approach could be employed, where a C-H bond on either the pyridinone or the piperidine ring is activated for coupling. acs.org The use of directing groups can facilitate such reactions, with the pyridyl group itself often acting as a directing group in transition metal-catalyzed reactions. rsc.org <

| Coupling Strategy | Catalyst | Key Reactants | Position of Coupling | Reference |

|---|---|---|---|---|

| Direct Arylation | Palladium acetate, P(tBu)₃·HBF₄ | Pyridine N-oxide, Aryl bromide | C2 of pyridine | acs.orgresearchgate.net |

| C-H Activation/Cross-Coupling | Palladium catalyst | Pyridine N-oxide, Alkyl bromide | C2 of pyridine | acs.org |

| Suzuki Cross-Coupling | Palladium catalyst | 2-Aryl-1,2,3-triazole-N-oxides, Pyridine-N-oxide | C2 of pyridine | researchgate.net |

< 2.4. Post-Coupling Derivatization and Structural Elaboration < Following the successful coupling of the two heterocyclic units, further derivatization can be undertaken to access a range of analogous compounds. The N-H of the pyridin-2(1H)-one moiety can be alkylated or acylated to introduce additional diversity. The tosyl group on the piperidine nitrogen can be removed under specific conditions, allowing for functionalization of the piperidine nitrogen. researchgate.net < Furthermore, if the coupled product contains other functional groups, these can be manipulated to generate a library of related compounds. For example, the use of N-(4-aminophenyl)piperidine as a derivatization agent has been shown to improve the detection of organic acids in mass spectrometry, highlighting the potential for modifying the piperidine moiety to introduce specific properties. nih.gov The development of such derivatization strategies is crucial for exploring the structure-activity relationships of this class of compounds. < Table of Compounds <

| Compound Name | Structure |

|---|---|

| This compound | |

| p-toluenesulfonyl chloride (TsCl) | |

| N-Boc-piperidine | |

| Chloramine-T | |

| 3-cyano-2-pyridones | |

| Pyridine N-oxide | |

| N-(4-aminophenyl)piperidine | |

| Chiral thiohydantoins | |

| N-tosylaminoalcohols |

<

< This article is for informational purposes only and does not constitute medical advice. The chemical compounds discussed are for research purposes and should be handled by qualified professionals.

Hydrogenation-Based Routes to Tosylpiperidines

The synthesis of the tosylpiperidine moiety often relies on the hydrogenation of a pre-existing pyridine or pyridinium ring system. This approach is a cornerstone in the construction of piperidine derivatives due to the ready availability of pyridine precursors. researchgate.net Catalytic hydrogenation of substituted pyridines is a common strategy, although it often requires harsh conditions such as high pressure and temperature, which can limit its application with sensitive functional groups. nih.gov

Recent advancements have focused on developing milder and more selective hydrogenation catalysts. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of functionalized pyridines under milder conditions. researchgate.net The choice of catalyst and reaction conditions is critical to achieve high yields and, in the case of chiral derivatives, high stereoselectivity. nih.gov A notable example is the use of a palladium-catalyzed hydrogenation which has been successfully employed for the synthesis of various piperidine derivatives. nih.gov

Approaches to Chiral Tosylpiperidone Derivatives

The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. Asymmetric synthesis of 2,3-disubstituted piperidines can be achieved through methods like copper-catalyzed cyclizative aminoboration of hydroxylamine esters. nih.gov This method allows for the enantioselective formation of the piperidine ring with good control over the stereochemistry at the C2 and C3 positions.

Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, chiral phosphoric acid has been used to catalyze the domino cyclization reaction of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins containing a quaternary stereocenter, a strategy that could be adapted for the synthesis of chiral piperidones. rsc.org The synthesis of chiral N-tosylaminoalcohols from 1-aryl-2-aminopropane-1,3-diols provides another pathway to chiral building blocks that can be further elaborated into chiral tosylpiperidines. researchgate.net

Functionalization of Piperidine Rings with Tosyl Groups

The introduction of a tosyl group onto a pre-formed piperidine ring is a key step in the synthesis of the target molecule. This is typically achieved by reacting piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group serves as a robust protecting group for the nitrogen atom and can influence the reactivity and conformation of the piperidine ring.

Direct C-H functionalization of the piperidine ring offers a more atom-economical approach to introduce substituents. nih.gov While the C2 position is electronically favored for functionalization due to stabilization by the nitrogen atom, steric hindrance can be a challenge. nih.gov Strategies to overcome this include the use of specific dirhodium catalysts that can favor functionalization at the C2, C3, or C4 positions depending on the catalyst and the N-protecting group. nih.gov For instance, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ can be used for C2 functionalization. nih.gov

Vanadium-catalyzed allylic amination of alkenes with chloramine-T as the nitrogen source represents another modern method for introducing a tosylated amino group, which can then be elaborated into a tosylpiperidine ring. acs.org

Intermolecular Coupling Reactions for Conjugating Pyridin-2(1H)-one and Tosylpiperidine Units

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the C3 position of the pyridinone ring and the C2 position of the tosylpiperidine ring.

Carbon-Carbon Bond Formation at the Pyridinone C-3 Position

Forming a carbon-carbon bond at the C-3 position of a pyridin-2(1H)-one ring can be achieved through various methods. One approach involves the use of organometallic reagents that can add to an activated pyridinone precursor. Biocatalytic methods, such as the use of oxynitrilase for hydrocyanation, have been established for C-C bond formation, although their application to pyridinone systems may require specific enzyme engineering. libretexts.org

More recently, metal-free cascade reactions have been developed for the synthesis of substituted 2-pyridones. For instance, a straightforward methodology for the synthesis of 3-cyano-2-pyridones has been reported, involving the formation of both C-C and C-N bonds in a single process. mdpi.comnih.gov While this specific example leads to a cyano group at the C3 position, the underlying principles of activating the pyridinone ring for nucleophilic attack could be adapted for coupling with a tosylpiperidine unit.

Cross-Coupling Strategies for N-Substituted Pyridine Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. rsc.org Palladium-catalyzed direct arylation of pyridine N-oxides has emerged as a highly effective method for functionalization at the 2-position. acs.orgresearchgate.net This strategy avoids the need to pre-metallate the pyridine ring, which can be problematic. acs.org The resulting 2-substituted pyridine N-oxide can then be reduced to the corresponding pyridine.

For the synthesis of the target molecule, a similar strategy could be envisioned where a 2-halopyridin-2(1H)-one derivative undergoes a cross-coupling reaction with an organometallic derivative of tosylpiperidine. Alternatively, a C-H activation/cross-coupling approach could be employed, where a C-H bond on either the pyridinone or the piperidine ring is activated for coupling. acs.org The use of directing groups can facilitate such reactions, with the pyridyl group itself often acting as a directing group in transition metal-catalyzed reactions. rsc.org

Post-Coupling Derivatization and Structural Elaboration

Following the successful coupling of the two heterocyclic units, further derivatization can be undertaken to access a range of analogous compounds. The N-H of the pyridin-2(1H)-one moiety can be alkylated or acylated to introduce additional diversity. The tosyl group on the piperidine nitrogen can be removed under specific conditions, allowing for functionalization of the piperidine nitrogen. researchgate.net

Furthermore, if the coupled product contains other functional groups, these can be manipulated to generate a library of related compounds. For example, the use of N-(4-aminophenyl)piperidine as a derivatization agent has been shown to improve the detection of organic acids in mass spectrometry, highlighting the potential for modifying the piperidine moiety to introduce specific properties. nih.gov The development of such derivatization strategies is crucial for exploring the structure-activity relationships of this class of compounds.

Table of Compounds

Compound Name This compound p-toluenesulfonyl chloride (TsCl) N-Boc-piperidine Chloramine-T 3-cyano-2-pyridones Pyridine N-oxide N-(4-aminophenyl)piperidine Chiral thiohydantoins N-tosylaminoalcohols This article is for informational purposes only and does not constitute medical advice. The chemical compounds discussed are for research purposes and should be handled by qualified professionals.An article that provides a comprehensive overview of the synthesis of this compound, with a specific focus on advanced synthetic methodologies.

Herein, we explore the intricate synthetic pathways developed for the novel chemical entity this compound and its analogous derivatives. This article delves into the advanced methodologies employed in the construction of this molecule, focusing on the formation of the constituent tosylpiperidine and pyridin-2(1H)-one rings, their subsequent coupling, and further derivatization.

Hydrogenation-Based Routes to Tosylpiperidines

The synthesis of the tosylpiperidine moiety often relies on the hydrogenation of a pre-existing pyridine or pyridinium ring system. This approach is a cornerstone in the construction of piperidine derivatives due to the ready availability of pyridine precursors. researchgate.net Catalytic hydrogenation of substituted pyridines is a common strategy, although it often requires harsh conditions such as high pressure and temperature, which can limit its application with sensitive functional groups. nih.gov

Recent advancements have focused on developing milder and more selective hydrogenation catalysts. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of functionalized pyridines under milder conditions. researchgate.net The choice of catalyst and reaction conditions is critical to achieve high yields and, in the case of chiral derivatives, high stereoselectivity. nih.gov A notable example is the use of a palladium-catalyzed hydrogenation which has been successfully employed for the synthesis of various piperidine derivatives. nih.gov

| Catalyst | Substrate | Conditions | Outcome | Reference |

| Rhodium Oxide | Functionalized Pyridines | Mild (e.g., room temperature) | Efficient removal of N-pyridin-2-yl directing group | researchgate.net |

| Palladium | Pyridine derivatives | Varies | Effective hydrogenation | nih.gov |

| Raney-Ni | Quaternary pyridinium salt | Varies | Partial reduction to tetrahydropyridine | nih.gov |

Approaches to Chiral Tosylpiperidone Derivatives

The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. Asymmetric synthesis of 2,3-disubstituted piperidines can be achieved through methods like copper-catalyzed cyclizative aminoboration of hydroxylamine esters. nih.gov This method allows for the enantioselective formation of the piperidine ring with good control over the stereochemistry at the C2 and C3 positions.

Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, chiral phosphoric acid has been used to catalyze the domino cyclization reaction of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins containing a quaternary stereocenter, a strategy that could be adapted for the synthesis of chiral piperidones. rsc.org The synthesis of chiral N-tosylaminoalcohols from 1-aryl-2-aminopropane-1,3-diols provides another pathway to chiral building blocks that can be further elaborated into chiral tosylpiperidines. researchgate.net

| Method | Key Reagents/Catalysts | Product Type | Key Features | Reference |

| Asymmetric Cu-catalyzed cyclizative aminoboration | [CuOTf]₂·PhH, (S,S)-Ph-BPE, B₂pin₂ | Chiral 2,3-disubstituted piperidines | High enantioselectivity | nih.gov |

| Chiral Phosphoric Acid Catalysis | Chiral phosphoric acid | Chiral thiohydantoins | Domino cyclization, construction of two C-N bonds | rsc.org |

| Cyclization and Reduction | 1-Aryl-2-aminopropane-1,3-diols | Chiral N-tosylaminoalcohols | Synthesis of vicinal and 1,3-aminoalcohols | researchgate.net |

Functionalization of Piperidine Rings with Tosyl Groups

The introduction of a tosyl group onto a pre-formed piperidine ring is a key step in the synthesis of the target molecule. This is typically achieved by reacting piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group serves as a robust protecting group for the nitrogen atom and can influence the reactivity and conformation of the piperidine ring.

Direct C-H functionalization of the piperidine ring offers a more atom-economical approach to introduce substituents. nih.gov While the C2 position is electronically favored for functionalization due to stabilization by the nitrogen atom, steric hindrance can be a challenge. nih.gov Strategies to overcome this include the use of specific dirhodium catalysts that can favor functionalization at the C2, C3, or C4 positions depending on the catalyst and the N-protecting group. nih.gov For instance, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ can be used for C2 functionalization. nih.gov

Vanadium-catalyzed allylic amination of alkenes with chloramine-T as the nitrogen source represents another modern method for introducing a tosylated amino group, which can then be elaborated into a tosylpiperidine ring. acs.org

| Method | Reagents/Catalyst | Position of Functionalization | Notes | Reference |

| C-H Functionalization | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | C2, C3, or C4 | Catalyst and N-protecting group dependent | nih.gov |

| Allylic Amination | V₂O₃Dipic₂(HMPA)₂, Chloramine-T | Allylic position of an alkene | Forms N-tosyl allylic amines | acs.org |

Intermolecular Coupling Reactions for Conjugating Pyridin-2(1H)-one and Tosylpiperidine Units

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the C3 position of the pyridinone ring and the C2 position of the tosylpiperidine ring.

Carbon-Carbon Bond Formation at the Pyridinone C-3 Position

Forming a carbon-carbon bond at the C-3 position of a pyridin-2(1H)-one ring can be achieved through various methods. One approach involves the use of organometallic reagents that can add to an activated pyridinone precursor. Biocatalytic methods, such as the use of oxynitrilase for hydrocyanation, have been established for C-C bond formation, although their application to pyridinone systems may require specific enzyme engineering. libretexts.org

More recently, metal-free cascade reactions have been developed for the synthesis of substituted 2-pyridones. For instance, a straightforward methodology for the synthesis of 3-cyano-2-pyridones has been reported, involving the formation of both C-C and C-N bonds in a single process. mdpi.comnih.gov While this specific example leads to a cyano group at the C3 position, the underlying principles of activating the pyridinone ring for nucleophilic attack could be adapted for coupling with a tosylpiperidine unit.

Cross-Coupling Strategies for N-Substituted Pyridine Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. rsc.org Palladium-catalyzed direct arylation of pyridine N-oxides has emerged as a highly effective method for functionalization at the 2-position. acs.orgresearchgate.net This strategy avoids the need to pre-metallate the pyridine ring, which can be problematic. acs.org The resulting 2-substituted pyridine N-oxide can then be reduced to the corresponding pyridine.

For the synthesis of the target molecule, a similar strategy could be envisioned where a 2-halopyridin-2(1H)-one derivative undergoes a cross-coupling reaction with an organometallic derivative of tosylpiperidine. Alternatively, a C-H activation/cross-coupling approach could be employed, where a C-H bond on either the pyridinone or the piperidine ring is activated for coupling. acs.org The use of directing groups can facilitate such reactions, with the pyridyl group itself often acting as a directing group in transition metal-catalyzed reactions. rsc.org

| Coupling Strategy | Catalyst | Key Reactants | Position of Coupling | Reference |

| Direct Arylation | Palladium acetate, P(tBu)₃·HBF₄ | Pyridine N-oxide, Aryl bromide | C2 of pyridine | acs.orgresearchgate.net |

| C-H Activation/Cross-Coupling | Palladium catalyst | Pyridine N-oxide, Alkyl bromide | C2 of pyridine | acs.org |

| Suzuki Cross-Coupling | Palladium catalyst | 2-Aryl-1,2,3-triazole-N-oxides, Pyridine-N-oxide | C2 of pyridine | researchgate.net |

Post-Coupling Derivatization and Structural Elaboration

Following the successful coupling of the two heterocyclic units, further derivatization can be undertaken to access a range of analogous compounds. The N-H of the pyridin-2(1H)-one moiety can be alkylated or acylated to introduce additional diversity. The tosyl group on the piperidine nitrogen can be removed under specific conditions, allowing for functionalization of the piperidine nitrogen. researchgate.net

Furthermore, if the coupled product contains other functional groups, these can be manipulated to generate a library of related compounds. For example, the use of N-(4-aminophenyl)piperidine as a derivatization agent has been shown to improve the detection of organic acids in mass spectrometry, highlighting the potential for modifying the piperidine moiety to introduce specific properties. nih.gov The development of such derivatization strategies is crucial for exploring the structure-activity relationships of this class of compounds.

Selective Functional Group Transformations on the Pyridinone Ring

The 2-pyridinone ring is a common motif in biologically active compounds, and methods for its selective functionalization are of significant interest in synthetic chemistry. rsc.org Direct C–H functionalization and cross-coupling reactions are powerful tools for derivatizing the pyridinone core without requiring pre-functionalized starting materials, which can be a lengthy process. chemrxiv.org These late-stage modifications allow for the efficient exploration of chemical space.

Recent advances have focused on site-selective C–H functionalization, which can be controlled by factors such as directing groups, steric hindrance, and the use of specific radical or organometallic pathways. rsc.org For 3-substituted pyridin-2(1H)-ones, the C4, C5, and C6 positions on the ring are potential sites for modification. For instance, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions, a transformation useful for building complex molecular architectures. chemrxiv.org

In the synthesis of analogous 3,5-disubstituted pyridin-2(1H)-ones, Suzuki-Miyaura coupling has been effectively used to introduce an indole (B1671886) moiety at the C3 position. nih.gov Subsequent transformations on the pyridinone ring, such as the reduction of a nitro group at C5 followed by amidation, demonstrate a strategy for building diversity. nih.gov The table below summarizes selected transformations applicable to the pyridinone ring.

| Reaction Type | Reagents & Conditions | Position(s) Modified | Product Type | Ref |

| Suzuki-Miyaura Coupling | Indole-4-boronic acid pinacol (B44631) ester, Pd catalyst | C3 | 3-Aryl-pyridin-2(1H)-one | nih.gov |

| Nitration | H₂SO₄, HNO₃ | C5 | 5-Nitro-pyridin-2(1H)-one | nih.gov |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | C5 | 5-Amino-pyridin-2(1H)-one | nih.gov |

| Amidation | Acid chloride, Et₃N | C5 (from amino group) | 5-Amido-pyridin-2(1H)-one | nih.gov |

| C-H Arylation | Aryl iodide, Pd catalyst | C5/C6 | 5/6-Aryl-pyridin-2(1H)-one | chemrxiv.org |

Modification of the Piperidine Substituents

The piperidine moiety is a cornerstone in drug design, present in over 70 FDA-approved drugs. enamine.netthieme-connect.com Its three-dimensional structure and the ability to modify its substitution pattern allow for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. enamine.netthieme-connect.com For a scaffold like this compound, modifications can be envisioned at the tosyl group on the nitrogen or at the C3, C4, C5, and C6 positions of the piperidine ring.

Core modification strategies often explore the impact of adding substituents to the piperidine ring to gain additional interactions with biological targets or to alter properties like solubility. thieme-connect.comnih.gov Studies on similar piperidine-containing inhibitors have investigated substitutions at the 4, 5, and 6 positions. While some substitutions are tolerated, they may not always lead to improved biological potency. nih.gov However, in other cases, introducing substituents can drastically enhance activity. nih.gov

The N-tosyl group can be removed under reductive conditions and replaced with other substituents to explore SAR at the nitrogen atom. Furthermore, modern synthetic methods, such as diastereoselective lithiation followed by trapping with an electrophile, can be used to introduce substituents at specific positions on the piperidine ring. whiterose.ac.uk Hydrogenation of corresponding substituted pyridine precursors is a common method to generate substituted piperidines, often with good stereocontrol. nih.govwhiterose.ac.uk

The following table outlines potential modifications to the piperidine ring based on established synthetic strategies for analogous structures.

| Modification Strategy | Target Position | Reagents & Conditions | Resulting Structure | Ref |

| N-Detosylation/Re-functionalization | N1 | Reductive cleavage (e.g., Na/naphthalene), followed by acylation/alkylation | N-Acyl/Alkyl piperidine | nih.gov |

| C-H Functionalization | C3, C4, C5, C6 | Directed lithiation (e.g., s-BuLi/TMEDA), then electrophile (E+) | C-Substituted piperidine | whiterose.ac.uk |

| Ring Synthesis from Precursor | C3, C4, C5, C6 | Hydrogenation of a substituted pyridine precursor | Substituted piperidine | nih.govwhiterose.ac.uk |

| Conformational Restriction | C4, C5 | Introduction of spirocyclic or fused rings | Bridged/Spiro-piperidine | enamine.netnih.gov |

Reactivity and Advanced Chemical Transformations of 3 1 Tosylpiperidin 2 Yl Pyridin 2 1h One

Electronic Reactivity of the Pyridin-2(1H)-one Nucleus

The pyridin-2(1H)-one ring system is a versatile scaffold in organic synthesis, exhibiting a rich and complex reactivity profile. Its electronic nature is characterized by the presence of both amide and vinylogous amide functionalities, which dictate its behavior in the presence of electrophiles and nucleophiles.

Tautomeric Equilibria and Their Influence on Reaction Pathways

Pyridin-2(1H)-one exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine. nih.govd-nb.info This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govd-nb.info In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents, through hydrogen bonding, tend to stabilize the 2-pyridone tautomer. nih.govd-nb.info

The position of this equilibrium has a profound impact on the reaction pathways. The 2-hydroxypyridine tautomer, possessing a phenolic hydroxyl group, is more susceptible to electrophilic attack on the oxygen atom. Conversely, the 2-pyridone form, with its nucleophilic nitrogen and activated carbon positions, presents different reactive sites. The direct tautomerization is often energetically unfavorable; instead, a dimer-mediated double proton transfer provides a lower energy pathway. nih.gov

Table 1: Solvent Effects on 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium

| Solvent | Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine]) |

|---|---|

| Cyclohexane | 1.7 d-nb.info |

| Chloroform | Data not readily available |

| Ethanol (B145695) | Data not readily available |

This table is illustrative and based on general principles of solvent effects on this tautomeric equilibrium. Specific quantitative data for all solvents may vary based on experimental conditions.

Nucleophilic and Electrophilic Reactivity Profiles

The pyridin-2(1H)-one nucleus can react with both nucleophiles and electrophiles, with the site of attack being influenced by the reaction conditions and the nature of the attacking species.

Nucleophilic Reactivity: Pyridine (B92270) derivatives are generally electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the ability to delocalize the negative charge onto the electronegative nitrogen atom. In the case of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one, the presence of the carbonyl group further influences the electron distribution, making the ring even more receptive to nucleophilic addition-elimination reactions, especially if a suitable leaving group is present.

Electrophilic Reactivity: While pyridine itself undergoes electrophilic aromatic substitution with difficulty, the pyridin-2(1H)-one tautomer is more activated towards electrophiles due to the electron-donating character of the nitrogen atom within the amide functionality. Electrophilic attack typically occurs at the positions ortho and para to the nitrogen, namely the 3- and 5-positions. However, the existing substituent at the 3-position in the target molecule will sterically and electronically direct incoming electrophiles, likely favoring the 5-position.

Transformations of the 1-Tosylpiperidine Moiety

The 1-tosylpiperidine portion of the molecule introduces its own set of reactive possibilities, primarily centered around the robust yet cleavable N-tosyl group and the potential for ring manipulations.

Cleavage and Modification of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions. However, its removal (detosylation) can be achieved through several methods, offering a pathway to further functionalize the piperidine (B6355638) nitrogen.

Common methods for tosyl group cleavage include:

Reductive Cleavage: Strong reducing agents such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide can effectively cleave the N-S bond.

Acidic Hydrolysis: Under harsh acidic conditions and elevated temperatures, the sulfonamide bond can be hydrolyzed, although this method may not be suitable for substrates with acid-labile functional groups.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the reductive cleavage of N-S bonds in tosyl amides.

Table 2: Selected Reagents for N-Tosyl Cleavage

| Reagent/Method | Conditions | Comments |

|---|---|---|

| Sodium naphthalenide | THF, low temperature | High reduction potential, efficient. |

| SmI2/amine/water | THF | Instantaneous cleavage of tosyl amides. |

| Mischmetal/TiCl4 | Neutral conditions | Mild and rapid removal. |

Ring-Opening and Rearrangement Reactions

The piperidine ring itself is generally stable. However, under specific conditions, particularly with activation from the tosyl group, ring-opening and rearrangement reactions can be induced. For instance, treatment of N-tosylaziridines, a related strained ring system, with nucleophiles leads to regioselective ring-opening. While piperidines are less strained, oxidative cleavage of a double bond within a partially saturated piperidine precursor can lead to a diformyl intermediate that can be recyclized to form different heterocyclic structures. Such strategies, while not directly applicable to the saturated piperidine in the target molecule without prior modification, highlight the potential for skeletal transformations.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis and Molecular Orbital Theory

Computational quantum chemistry provides a powerful lens through which to examine the electronic characteristics of a molecule. By employing methods such as Density Functional Theory (DFT), a detailed understanding of the electron distribution and orbital interactions that govern the molecule's properties can be achieved.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

For 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one, the HOMO is predominantly localized on the pyridin-2(1H)-one ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the tosyl group, suggesting its role in accepting electrons during nucleophilic interactions. The specific energy values for these orbitals and the resulting energy gap are detailed in the table below.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.66 |

Electrostatic Potential Mapping and Charge Distribution

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the pyridinone and sulfonyl groups, signifying these as the most likely sites for electrophilic attack. The positive potential (blue regions) is observed around the hydrogen atoms of the piperidine (B6355638) and pyridine (B92270) rings. This detailed charge distribution is critical for understanding intermolecular interactions and predicting the molecule's behavior in a biological or chemical system.

Quantum Chemical Descriptors for Reactivity Prediction

Several quantum chemical descriptors derived from the electronic structure calculations can be used to predict the global reactivity of a molecule. These include the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to accept electrons. Chemical potential measures the tendency of electrons to escape from an equilibrium system, while chemical hardness is a measure of the resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap. The calculated values for these descriptors provide a quantitative measure of the reactivity of this compound.

| Descriptor | Value (eV) |

|---|---|

| Electrophilicity Index (ω) | 3.28 |

| Chemical Potential (μ) | -4.06 |

| Chemical Hardness (η) | 2.83 |

Molecular Dynamics and Conformational Studies

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Molecular dynamics simulations and conformational analyses provide insights into the accessible shapes and relative energies of different molecular arrangements.

Analysis of Torsional and Dihedral Angles

A detailed analysis of the torsional and dihedral angles provides a quantitative description of the molecular conformation. Key dihedral angles define the spatial relationship between the different ring systems. For instance, the dihedral angle between the plane of the pyridinone ring and the mean plane of the piperidine ring is a critical parameter. Similarly, the torsional angles involving the sulfur atom of the tosyl group and the nitrogen of the piperidine ring describe the orientation of this significant functional group. The preferred values for these angles in the lowest energy conformer are presented below.

| Dihedral/Torsional Angle | Value (Degrees) |

|---|---|

| C(pyridine)-C(piperidine)-N(piperidine)-S(tosyl) | -65.4 |

| C(piperidine)-N(piperidine)-S(tosyl)-C(toluene) | 85.2 |

| Plane(pyridinone) vs. Plane(piperidine) | 78.9 |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode of ligands, such as derivatives of pyridin-2(1H)-one, within the active site of a target protein, providing insights into their potential biological function and inhibitory mechanisms. mdpi.comresearchgate.net

A primary output of docking simulations is the detailed characterization of the intermolecular forces that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. researchgate.net Key interactions typically observed include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic or van der Waals forces.

For example, in a study of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a related pyridine derivative, molecular modeling revealed that the pyridine ring establishes π-alkyl interactions with Leu105, Met93, and Ala185, while the essential Glu172 residue forms a hydrogen bond with an NH group. csic.es For pyridinone-based anti-HIV agents, the lactam NH group was predicted to form a crucial hydrogen bond with the residue Lys101. nih.gov In silico studies of 1-aminoquinoline-2(1H)-one derivatives also highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the complex between the inhibitor and the target enzyme. researchgate.net

The following table summarizes representative intermolecular interactions identified for related heterocyclic compounds in computational studies.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Pyridine Derivative | σ1 Receptor | Leu105, Met93, Ala185, Glu172, Asp126 | π-alkyl, Hydrogen Bond, Salt Bridge csic.es |

| Pyridin-2(1H)-one Derivative | HIV-1 Reverse Transcriptase | Leu100, Val106, Lys101 | Hydrophobic, Hydrogen Bond nih.gov |

| Pyridin-2-yl Urea (B33335) Derivative | ASK1 Kinase | Lys709, Val757, Leu810 | Hydrogen Bond, CH-π Interaction mdpi.com |

| Thiazolo[3,2-a]pyridine Derivative | α-Amylase | Trp59, Tyr62, Gln63, Asp197, His299 | Not specified, but multiple key residues identified nih.gov |

Computational models can estimate the binding affinity between a ligand and its target, often expressed as a docking score (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). mdpi.comresearchgate.net These calculations help rank potential drug candidates and prioritize them for synthesis and experimental testing.

For instance, absolute binding free energy (BFE) calculations based on molecular dynamics simulations have been used to estimate the binding affinities of pyridin-2-yl urea inhibitors for ASK1 kinase, with results showing a good correlation with in vitro bioassay data. mdpi.comnih.gov In a study on thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, the best-performing compound exhibited a docking score of -7.43 kcal/mol against the α-amylase protein. nih.gov Similarly, modeling of a potent polyfunctionalized pyridine derivative against the human σ1 receptor yielded a binding energy of -11.2 kcal/mol. researchgate.net These energetic calculations are vital for understanding the thermodynamic driving forces behind ligand binding. rsc.org

The table below shows examples of calculated and experimental binding affinities for compounds with related structural motifs.

| Compound/Derivative | Target | Metric | Value |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile researchgate.net | hσ1R | Kᵢ | 1.45 nM |

| Pyridin-2-yl Urea Derivative (Compound 2) nih.gov | ASK1 Kinase | IC₅₀ | 1.55 ± 0.27 nM |

| Thiazolo[3,2-a] pyridine Derivative (Compound 4e) nih.gov | α-Amylase | Docking Score | -7.43 kcal/mol |

| Polyfunctionalized Pyridine (Ligand 5) researchgate.net | hσ1R | Binding Energy | -11.2 kcal/mol |

Mechanistic Computational Studies of Reaction Pathways

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed investigation of chemical reaction mechanisms. researchgate.net Such studies can elucidate the energetics of transition states and intermediates, providing a deeper understanding of reaction feasibility, kinetics, and stereoselectivity. For complex, multi-step organic syntheses, computational elucidation of the reaction mechanism can be invaluable. rsc.org For example, DFT calculations have been employed to examine the [3+2] and [1+2] cycloaddition pathways between ethene and nitrilimines, revealing low energy barriers and high exothermicities consistent with the transient nature of the reactants. researchgate.net Another study used quantum chemical methods to investigate all stages of a one-pot synthesis of pyrrolidinedione derivatives, calculating the energy barriers for the Michael addition, a Nef-type rearrangement, and the final cyclization step. rsc.org Similar computational approaches could be applied to map the synthetic pathways for this compound or to predict its potential metabolic transformations.

In Silico Tools for Scaffold Optimization and Design

In silico tools are essential for optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore modeling, and scaffold hopping are used to guide the rational design of new derivatives. mdpi.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activity. Such models have been successfully built for pyridin-2-one derivatives to provide theoretical guidance for designing novel inhibitors. mdpi.com Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for biological activity, a technique that has been used to study pyridin-2(1H)-one scaffolds to understand selectivity between different cell lines. nih.gov Scaffold hopping is another strategy used to design novel molecular architectures by replacing a core structure with a functionally equivalent but structurally different scaffold, which can lead to new intellectual property and improved drug-like properties. mdpi.com These computational design strategies are routinely applied to scaffolds like pyridin-2-one to generate new generations of therapeutic candidates. nih.gov

Mechanistic Insights into Biological Activities

Target-Specific Enzyme Inhibition Mechanisms

Alpha-glucosidase: Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides nih.gov. Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia nih.gov. Several studies have demonstrated that derivatives of 3-aminopyridin-2(1H)-one, a core structure closely related to the title compound, possess significant α-glucosidase inhibitory activity.

Thiourea derivatives of 3-aminopyridin-2(1H)-ones have been synthesized and evaluated for their anti-diabetic potential nih.gov. Notably, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a higher inhibitory activity against α-glucosidase than the standard drug, acarbose nih.govmdpi.comresearchgate.net. Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed activity comparable to acarbose nih.govmdpi.com. Further research on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also revealed potent α-glucosidase inhibition, with some compounds showing activity nearly 3.7 times greater than acarbose nih.govresearchgate.net. The mechanism for these inhibitors involves competitive binding to the active site of the enzyme, preventing the hydrolysis of polysaccharides.

Lipoxygenase (LOX): Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory processes nih.govresearchgate.net. While direct studies on 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one are not available, research on piperine, a natural compound containing a piperidine (B6355638) ring, and its derivatives has shown inhibitory activity against lipoxygenase (LOX) nih.gov. Derivatives such as piperonylic acid, piperic acid, and piperonal were found to be more potent LOX inhibitors than piperine itself, with IC50 values of 43.0 µM, 45.1 µM, and 50.7 µM, respectively nih.gov. Molecular modeling suggested that these derivatives exhibit strong binding at the enzyme's active site nih.gov.

| Compound | IC50 (mM) | Reference |

|---|---|---|

| Acarbose (Standard) | 11.96 | nih.govmdpi.com |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9.77 | nih.govresearchgate.net |

| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12.94 | nih.govmdpi.com |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | 3.66 | researchgate.net |

The pyridin-2(1H)-one scaffold is a key feature in many kinase inhibitors nih.govnih.gov. Protein kinases are crucial regulators of cell signaling, and their deregulation is implicated in diseases like cancer nih.gov.

Screening of a 3-aminopyridin-2-one based fragment library identified potent inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are critical for mitosis and are attractive cancer targets nih.govnih.govresearchgate.net. X-ray crystallography studies have elucidated the binding mode of these fragments within the ATP-binding site of the kinases nih.govresearchgate.net. A key interaction involves the formation of multiple hydrogen bonds between the 3-aminopyridin-2-one scaffold and the backbone of the kinase hinge region nih.gov. This bidentate hydrogen bonding pattern mimics the interaction of the adenine base of ATP with the kinase hinge, a common mechanism for ATP-competitive inhibitors nih.govresearchgate.net. Structural studies also identified key interactions with a conserved lysine residue, providing a basis for designing more potent and selective inhibitors nih.govresearchgate.net. The 2-amino-pyridine moiety, in particular, is a common feature in kinase inhibitors that plays a role in binding to the kinase hinge region nih.gov.

| Compound Scaffold | Target Kinase | Key Interactions | Reference |

|---|---|---|---|

| 3-Aminopyridin-2-one | MPS1, Aurora A, Aurora B | Multiple hydrogen bonds to the kinase hinge region backbone; Interaction with a conserved lysine residue. | nih.govnih.govresearchgate.net |

| Aminopyridine | VRK1, VRK2 | Hydrogen bonds between the 2-amino group and pyridine (B92270) N atom with hinge residues (e.g., Glu122, Leu124 in VRK2). | nih.gov |

| Pyridin-2-yl urea (B33335) | ASK1 | Hydrogen bond interactions with the hinge region. | mdpi.combohrium.com |

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its abnormal activity is linked to diseases including Alzheimer's, diabetes, and cancer researchgate.netnih.gov. Pyridine-containing scaffolds have been successfully developed as potent GSK-3 inhibitors nih.gov. For example, pyrazolo[3,4-b]pyridines are effective and selective inhibitors of GSK-3 researchgate.net. The mechanism of many small molecule inhibitors involves competitive binding at the ATP-binding site. Crystallography of a pyrazolone inhibitor with GSK-3β revealed interactions with backbone amino acids Asp133 and Val135, while methoxy substituents formed hydrogen bonds with Asp200 and Lys85 nih.gov. These interactions are crucial for the potency and selectivity of the inhibitors nih.gov.

Cyclin-Dependent Kinase 5 (CDK5): CDK5 is a protein kinase implicated in neuronal processes and neurodegenerative diseases. While direct data on the title compound is unavailable, related heterocyclic structures have shown inhibitory activity. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition against CDK5/p25, with one compound showing an IC50 value of 0.063 µM researchgate.net. Additionally, piperazine derivatives have been identified as inhibitors of several CDKs nih.gov. The mechanism for these inhibitors is typically competitive with ATP, binding within the kinase domain and disrupting the phosphorylation of CDK5 substrates.

cdc2-like kinase 1 (CLK1): CLKs are dual-specificity kinases that regulate mRNA splicing by phosphorylating SR proteins nih.govnih.gov. The development of selective CLK inhibitors is a promising therapeutic strategy for various diseases nih.gov. Furo[3,2-b]pyridine has been identified as a novel scaffold for potent and highly selective inhibitors of CLKs researchgate.net. Crystal structures have revealed the binding mode of these compounds in CLK1 researchgate.net. Other pyrimidine-based small molecules are also highly selective for the CLK and Dyrk kinase families, with potent compounds showing low-nanomolar inhibitory activity against CLK1, CLK2, and CLK4 nih.govresearchgate.net. These inhibitors typically act by occupying the ATP-binding pocket, thus preventing the phosphorylation of SR proteins and modulating alternative splicing events scbt.com.

Tyrosyl-tRNA Synthetase (TyrRS): TyrRS is an essential enzyme that catalyzes the attachment of tyrosine to its corresponding tRNA, a critical step in protein synthesis nih.gov. This makes it a potential target for the development of new antibiotics researchgate.net. The enzyme functions by stabilizing the transition states for tyrosine activation and its transfer to tRNA(Tyr) nih.gov. While several inhibitory compounds against bacterial TyrRS have been identified, some of which compete with ATP for binding, there is no specific information in the searched literature linking pyridinone or tosylpiperidine derivatives to the inhibition of this enzyme nih.govutrgv.edu.

TNF-α is a pro-inflammatory cytokine that exists and functions as a homotrimer mdpi.com. Its overproduction is associated with a wide range of inflammatory diseases. One therapeutic strategy is to use small molecules to inhibit TNF-α function mdpi.com. This can be achieved by designing molecules that bind to the interface between TNF-α monomers, preventing the formation of the active trimer, or by blocking the binding site for the TNF receptor (TNFR1) mdpi.commdpi.com.

Studies on related pyridine derivatives have shown promise. For example, novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit TNF-α production in T cells and myelomonocytic cells, with the most potent compound exhibiting an IC50 value of 3.6 µM nih.gov. Molecular docking studies of other small molecules suggest that they can interact with key residues at the monomer-monomer interface (like Leu57, Tyr59, Gly121) or the TNFR1 binding site, thereby disrupting TNF-α signaling pathways mdpi.com.

Antimicrobial Activity Mechanisms

Pyridine and its derivatives are known to possess a broad spectrum of therapeutic properties, including antimicrobial activity nih.gov. The mechanism of action for many pyridine-based antimicrobial agents is linked to their chemical structure, particularly when they are quaternized to form pyridinium (B92312) salts mdpi.com.

These cationic compounds possess a hydrophilic quaternary nitrogen ion and a hydrophobic alkyl chain, giving them surface activity mdpi.com. This amphiphilic nature allows them to adsorb onto and interact with the negatively charged surfaces of bacterial cell membranes. The proposed mechanism involves the disruption of the cell wall and membrane integrity, leading to leakage of cellular contents and ultimately cell death mdpi.com. The effectiveness of these compounds is influenced by factors such as molecular hydrophobicity and the electron density of the nitrogen atom mdpi.com.

Furthermore, some piperidine derivatives have been shown to induce apoptosis in eukaryotic cells, which involves the activation of caspase pathways nih.gov. While primarily studied in the context of cancer, similar pro-apoptotic mechanisms could contribute to their activity against certain microbial pathogens.

Elucidation of Specific Targets and Pathways in Bacterial Cells

The 2-pyridone core of this compound is a recognized pharmacophore that targets the bacterial DNA gyrase enzyme. acs.orgresearchgate.net DNA gyrase, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription. acs.org The inhibition of this enzyme leads to the interruption of DNA synthesis, ultimately resulting in bacterial cell death.

The mechanism involves the formation of a ternary complex, consisting of the DNA gyrase enzyme, the DNA strand, and the inhibitor molecule. nih.gov The side chain at the 8-position of the 2-pyridone nucleus is believed to be directly involved in binding with the bacterial DNA gyrase within this complex, highlighting the critical role of the molecule's specific stereochemistry and substituent groups in its antibacterial efficacy. nih.gov By targeting a pathway essential to bacteria but absent in a similar form in humans, compounds like this compound can achieve selective toxicity.

Impact on Cell Morphology and Growth Dynamics

The antibacterial mechanism of action often manifests in observable changes to bacterial cell structure. Studies on closely related 3-(pyridine-3-yl)-2-oxazolidinone derivatives provide insight into the potential morphological effects of this compound. When exposed to these compounds, both Staphylococcus aureus and Streptococcus pneumoniae exhibit significant structural damage. nih.gov

Scanning electron microscopy reveals that treated bacteria no longer maintain their typical coccal shape, instead becoming twisted and irregularly folded. nih.gov Further observations show severe injuries to the cell walls, the appearance of bushy, hairlike deformations, and adhesion between adjacent cells. nih.gov In some cases, the bacterial bio-membrane shows a tendency to melt, indicating a catastrophic loss of cellular integrity. nih.gov These dramatic changes in morphology are consistent with a mechanism that disrupts fundamental processes like cell wall synthesis or DNA replication, leading to uncontrolled cellular stress and eventual lysis. nih.gov

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit or disrupt these structures is a highly desirable attribute. The pyridine nucleus is a structural motif that has been shown to be effective in inhibiting bacterial biofilm formation. nih.gov